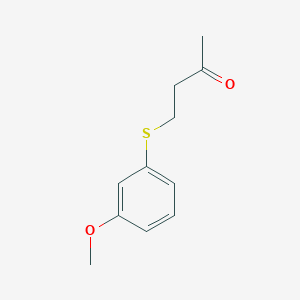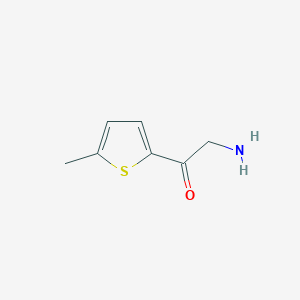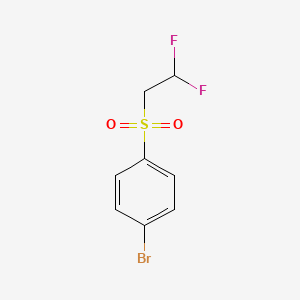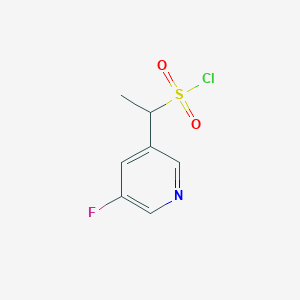![molecular formula C22H29NO4 B13646077 tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate is a complex organic compound with a tert-butyl ester functional group This compound is notable for its biphenyl structure, which is a common motif in organic chemistry due to its stability and versatility
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction.
Ether formation: The ether linkage is formed by reacting the biphenyl derivative with a suitable alkylating agent.
Esterification: Finally, the tert-butyl ester is introduced through an esterification reaction with tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Analyse Chemischer Reaktionen
tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate has several scientific research applications:
Biology: The compound’s biphenyl structure makes it a useful probe in studying protein-ligand interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate depends on its specific application. In biological systems, it may interact with proteins or enzymes through its amino and biphenyl groups, forming hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate include:
tert-Butyl 4-(2-amino-ethyl)-benzoate: This compound has a similar tert-butyl ester group but lacks the biphenyl structure.
tert-Butyl acetate: A simpler ester with a tert-butyl group, used primarily as a solvent.
tert-Butyloxycarbonyl-protected amino acids: These compounds have a tert-butyl ester group and are used in peptide synthesis.
Eigenschaften
Molekularformel |
C22H29NO4 |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
tert-butyl 2-[4-[4-(4-aminophenyl)phenoxy]butoxy]acetate |
InChI |
InChI=1S/C22H29NO4/c1-22(2,3)27-21(24)16-25-14-4-5-15-26-20-12-8-18(9-13-20)17-6-10-19(23)11-7-17/h6-13H,4-5,14-16,23H2,1-3H3 |
InChI-Schlüssel |
JOSYUEYWYRLXJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)

![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)

![Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13646014.png)


![(S)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13646033.png)
![7,18-di(butan-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13646037.png)
![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
![4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B13646063.png)



